
Gantacurium chloride
Overview
Description
Gantacurium chloride is a non-depolarizing neuromuscular blocking agent (NMBA) belonging to the asymmetric mixed-onium chlorofumarate class. It is an ultra-short-acting compound characterized by a rapid onset (1–2 minutes) and a duration of action of approximately 7–10 minutes at 3× ED95 (0.16 mg/kg) in preclinical models . Unlike traditional NMBAs, gantacurium undergoes cysteine adduction (replacement of chlorine by cysteine) and pH-sensitive hydrolysis for inactivation, bypassing hepatic or renal elimination . Its metabolites lack neuromuscular activity, minimizing residual effects .
Gantacurium’s safety profile is notable for minimal histamine release (10–25% decrease in arterial pressure at 25–50× ED95 in animal studies) and a wide therapeutic index . It can be reversed using L-cysteine (10–50 mg/kg), which accelerates recovery to a train-of-four (TOF) ratio ≥0.9 by 2–6 minutes, or edrophonium, a cholinesterase inhibitor with rapid peak effects .
Preparation Methods
Gantacurium chloride is synthesized through a series of complex chemical reactions. The compound is an asymmetric bis-onium ester of α-chloro fumaric acid, featuring a (1R)-trans benzyl tetrahydroisoquinolinium moiety at one onium head and a (1S)-trans phenyl tetrahydroisoquinolinium moiety at the other . The synthetic route involves the regioselective formation of these moieties and their subsequent esterification with α-chloro fumaric acid. Industrial production methods are still under development, as the compound is not yet available for widespread clinical use .
Chemical Reactions Analysis
Gantacurium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions, particularly at the chlorine atom in the α-chloro fumaric acid moiety.
Hydrolysis: This compound is subject to slow ester hydrolysis, which contributes to its inactivation.
Adduction with L-Cysteine: The compound is rapidly inactivated by endogenous cysteine adduct formation.
Common reagents and conditions used in these reactions include physiological conditions for cysteine adduction and aqueous environments for hydrolysis. The major products formed from these reactions are the hydrolyzed ester and cysteine adducts .
Scientific Research Applications
Overview
Gantacurium chloride is classified as a non-depolarizing neuromuscular blocker, characterized by its rapid onset and ultra-short duration of action. It is primarily designed to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgical procedures or mechanical ventilation. Its chemical structure, an asymmetric bis-onium ester of α-chloro fumaric acid, contributes to its distinct pharmacokinetic profile, allowing for quick metabolism and inactivation through cysteine adduction and alkaline hydrolysis .
Scientific Research Applications
1. Anesthesia:
- This compound is primarily investigated for its effectiveness in anesthesia. Clinical studies have demonstrated that it achieves significant neuromuscular blockade within 60 seconds of administration, making it suitable for rapid intubation scenarios . The compound's ED95 (effective dose for 95% of the population) is approximately 0.19 mg/kg, with a maximum neuromuscular block lasting around 10 to 15 minutes .
2. Neuromuscular Blocking Studies:
- Researchers utilize gantacurium to study the structure-activity relationships among neuromuscular blocking agents. Its unique mechanism allows for comparative studies with other agents like succinylcholine, providing insights into their pharmacodynamics and safety profiles .
3. Mechanistic Investigations:
- Gantacurium is employed to explore the mechanisms underlying neuromuscular blockade and reversal. Its rapid inactivation by cysteine adduction offers a model for understanding similar processes in other neuromuscular blockers .
4. Veterinary Medicine:
- In veterinary applications, gantacurium has been tested as a potential alternative to traditional neuromuscular blockers in animals, such as cats. Its ultrashort action could minimize prolonged apnea during procedures like tracheal intubation .
Case Studies and Clinical Trials
Several clinical trials have been conducted to assess the efficacy and safety of this compound:
- Phase II Multicenter Study: In this study involving 230 patients undergoing surgical anesthesia, over 90% achieved acceptable tracheal intubation within one minute following administration of gantacurium. This study highlighted the compound's effectiveness compared to traditional agents but lacked comprehensive peer-reviewed publication .
- Human Volunteer Trials: Trials on healthy volunteers indicated that doses up to 3x ED95 did not cause significant histamine release or cardiovascular instability, reinforcing gantacurium's safety profile compared to other neuromuscular blockers like mivacurium .
Comparative Analysis of Neuromuscular Blockers
Property | This compound | Succinylcholine | Mivacurium |
---|---|---|---|
Onset of Action | ≤60 seconds | ~30 seconds | ~2-3 minutes |
Duration of Action | 10-15 minutes | 5-10 minutes | 20-30 minutes |
ED95 | 0.19 mg/kg | ~0.6 mg/kg | 0.16 mg/kg |
Histamine Release | Minimal at low doses | Significant | Moderate |
Recovery Time | Rapid (3-15 minutes) | Variable | Slower (22 min) |
Mechanism of Action
Gantacurium chloride exerts its effects by antagonizing the neuronal acetylcholine receptor subunit alpha-3. This action prevents acetylcholine from binding to its receptor, thereby inhibiting muscle contraction and causing neuromuscular blockade . The compound is rapidly inactivated by endogenous cysteine adduct formation, followed by slow ester hydrolysis .
Comparison with Similar Compounds
Mivacurium Chloride
- Class: Benzylisoquinolinium diester (mixture of isomers).
- Duration : Short-acting (22 ± 2.6 minutes at 3× ED95 vs. 8.5 ± 0.5 minutes for gantacurium) .
- Metabolism : Hydrolysis by plasma cholinesterase.
- Key Differences :
Succinylcholine
- Class : Depolarizing NMBA.
- Duration : Ultra-short (5–10 minutes).
- Mechanism : Agonist at nicotinic acetylcholine receptors.
- Key Differences :
Atracurium and Cisatracurium
- Class: Benzylisoquinolinium compounds (atracurium: isomer mixture; cisatracurium: single isomer).
- Metabolism : Hofmann elimination (pH- and temperature-dependent).
- Duration : Intermediate (cisatracurium: 40–60 minutes).
- Key Differences :
CW002
- Class: Symmetrical benzoquinolinium fumarate diester (structural analog of gantacurium).
- Duration : Intermediate (27 ± 7 minutes in monkeys; 47 ± 9 minutes in dogs at 3.75× ED95) .
- Metabolism : Cysteine adduction and alkaline hydrolysis (half-life: 11.4 minutes).
- Reversal : L-cysteine accelerates recovery.
- Key Differences: Lacks chlorine at the fumarate double bond, slowing cysteine adduction compared to gantacurium .
CW011
- Class: Asymmetrical maleate diester (non-halogenated analog of gantacurium).
- Duration : Short-intermediate (20.8 minutes at 4–5× ED95 in monkeys) .
- Metabolism : Slower cysteine adduction than gantacurium, prolonging duration.
- Key Differences :
CW1759-50 (HR1750)
- Class : Chlorofumarate derivative (structural analog).
- Duration : Ultra-short (8.2 ± 1.5 minutes vs. 7.4 ± 1.9 minutes for gantacurium) .
- Key Differences :
Comparative Data Table
Compound | Class | ED95 (mg/kg) | Duration (min) | Metabolism | Reversal Agent | Histamine Release Risk |
---|---|---|---|---|---|---|
Gantacurium | Chlorofumarate (asymmetric) | 0.16 | 7–10 | Cysteine adduction | L-cysteine, edrophonium | Low |
Mivacurium | Benzylisoquinolinium (isomer mix) | 0.16 | 22 ± 2.6 | Plasma cholinesterase | Spontaneous | Moderate |
Succinylcholine | Depolarizing | 0.3–0.6 | 5–10 | Plasma cholinesterase | Spontaneous | High |
Cisatracurium | Benzylisoquinolinium | 0.05 | 40–60 | Hofmann elimination | Neostigmine | Low |
CW002 | Fumarate diester (symmetrical) | 0.075 | 27–47 | Cysteine adduction | L-cysteine | None reported |
CW011 | Maleate diester (asymmetrical) | 0.025 | 20.8 | Slow cysteine adduction | L-cysteine | None reported |
CW1759-50 | Chlorofumarate analog | 0.069 | 8.2 ± 1.5 | Cysteine adduction | L-cysteine | Very low |
Research Findings and Clinical Implications
- Gantacurium vs. Mivacurium : Gantacurium’s recovery to TOF ≥0.9 is 5.7 minutes spontaneously vs. 22 minutes for mivacurium, making it preferable for short procedures .
- Reversal Efficiency : L-cysteine reduces gantacurium’s recovery time by up to 6 minutes, comparable to sugammadex for rocuronium but without steroidal limitations .
Biological Activity
Gantacurium chloride is a novel neuromuscular blocking agent that belongs to the class of non-depolarizing muscle relaxants. It has garnered attention due to its rapid onset and ultra-short duration of action, making it a potential alternative to traditional neuromuscular blockers like succinylcholine. This article explores the biological activity of this compound, focusing on its pharmacological properties, clinical findings, and potential applications.
Pharmacological Properties
Mechanism of Action
This compound functions by competitively inhibiting the binding of acetylcholine to nicotinic receptors at the neuromuscular junction. Its unique structure allows for rapid inactivation through cysteine adduction, forming a pharmacologically inert compound that cannot interact with the postjunctional acetylcholine receptor. This process is independent of body pH and temperature, distinguishing it from other neuromuscular blockers like atracurium and cisatracurium, which are affected by these factors .
Pharmacokinetics
- Onset of Action : Gantacurium exhibits a rapid onset, achieving maximum neuromuscular block within approximately 90 seconds at doses ranging from 2.5 to 3 times the effective dose (ED95) of 0.19 mg/kg in humans .
- Duration of Action : The clinical duration of action is notably short, lasting less than 10 minutes for doses up to 0.72 mg/kg .
- Recovery Profile : Recovery from neuromuscular blockade is swift and predictable, with a recovery index (25–75%) of about 3 minutes and complete recovery to a train-of-four (TOF) ratio of 90% occurring within 15 minutes .
Efficacy in Humans
A randomized controlled phase II study involving 230 patients demonstrated that over 90% achieved acceptable tracheal intubation within 60 seconds following administration of gantacurium. The safety profile was favorable, with transient cardiovascular effects observed primarily at higher doses (3x ED95) and histamine release noted at doses exceeding 4x ED95 .
Animal Studies
In feline models, gantacurium effectively induced neuromuscular blockade sufficient to suppress laryngeal reflexes without significant prolongation of apnea compared to baseline measurements. At a dose of 0.5 mg/kg (approximately 5x ED95), no instances of laryngospasm were recorded, indicating its efficacy in preventing airway reflexes during anesthesia .
Comparative Studies
Gantacurium has been compared with other neuromuscular blockers such as mivacurium and succinylcholine:
Parameter | Gantacurium | Mivacurium | Succinylcholine |
---|---|---|---|
ED95 (mg/kg) | 0.19 | 0.16 | Varies |
Onset Time | ≤90 seconds | Approx. 2-3 minutes | <1 minute |
Duration of Action | ≤10 minutes | ~22 minutes | ~10 minutes |
Recovery Time | ~15 minutes | ~30 minutes | ~5-10 minutes |
Safety Profile
Gantacurium's safety profile appears favorable compared to traditional agents. In studies, it has shown minimal cardiovascular effects at therapeutic doses, with histamine release being a concern only at higher concentrations . Importantly, it does not significantly interact with muscarinic receptors in the airway or cardiovascular system, suggesting a reduced risk for adverse reactions typically associated with other neuromuscular blockers .
Q & A
Basic Research Questions
Q. What are the primary inactivation pathways of Gantacurium chloride, and how do they influence experimental design in pharmacokinetic studies?
this compound undergoes two inactivation pathways: (1) L-cysteine adduction via Michael-type addition to its chlorofumarate double bond, forming an inactive heterocyclic adduct, and (2) pH-sensitive alkaline hydrolysis . Researchers must account for these pathways by controlling cysteine concentrations and pH in in vitro models (e.g., plasma or buffer solutions adjusted to physiological pH 7.4). Experimental protocols should include kinetic assays to quantify degradation rates under varying conditions .
Q. How does the molecular structure of this compound contribute to its rapid onset and short duration of action compared to other neuromuscular blockers?
Gantacurium’s asymmetric chlorofumarate structure reduces steric hindrance at the nicotinic acetylcholine receptor, enabling rapid binding. Its short duration stems from rapid inactivation via cysteine adduction, unlike benzylisoquinolines (e.g., atracurium) that rely on Hofmann elimination. Structural analogs like CW002 lack chlorine substituents, slowing cysteine binding and prolonging duration .
Q. What standardized experimental models are recommended for assessing the neuromuscular blocking efficacy of this compound?
Preclinical studies typically use rodent (rat/mouse) phrenic nerve-hemidiaphragm preparations or in vivo models (e.g., rhesus monkeys) to measure twitch tension suppression. Dosing is calibrated to ED95 (0.19 mg/kg in humans, 0.03–0.05 mg/kg in monkeys), with recovery metrics (T1/T4 ratios) monitored via acceleromyography .
Q. What are the ED95 values reported for this compound across different species, and how should these inform dose selection in preclinical studies?
Reported ED95 values vary: 0.19 mg/kg in humans , 0.03 mg/kg in monkeys, and 0.05 mg/kg in cats. Researchers must adjust doses based on interspecies potency differences and validate efficacy using species-specific neuromuscular monitoring (e.g., train-of-four ratios) .
Advanced Research Questions
Q. What methodological considerations are critical when designing comparative studies between this compound and structural analogs like CW002?
Key considerations include:
- Reversal kinetics : CW002’s slower cysteine adduction requires extended observation periods (>60 minutes post-administration).
- Dose proportionality : CW002’s ED95 (0.14 mg/kg) is higher than Gantacurium’s, necessitating cross-species potency normalization.
- Histamine release : High-dose Gantacurium (≥4× ED95) triggers transient hypotension in primates, requiring hemodynamic monitoring .
Q. How do interspecies differences in pharmacodynamic responses to this compound impact translational research?
Monkeys exhibit shorter recovery times (15–20 minutes at 4× ED95) compared to dogs (47±9 minutes for CW002). These disparities highlight the need for multispecies pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict human responses. Researchers should prioritize in vitro human tissue models (e.g., donor muscle biopsies) to bridge translational gaps .
Q. What unresolved safety concerns exist regarding L-cysteine as a reversal agent for this compound?
Exogenous L-cysteine (50 mg/kg) may induce neuroexcitatory effects in patients with neurodegenerative diseases or metabolic disorders (e.g., diabetes). Preclinical safety studies must assess cysteine’s impact on neuronal apoptosis and oxidative stress in vulnerable populations. Dose-response studies in aged or comorbid animal models are recommended .
Q. What analytical techniques are validated for quantifying this compound and its metabolites in biological matrices?
High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are validated for quantifying Gantacurium and its hydrolysis products. Derivatization methods (e.g., chiral derivatizing agents) are required to resolve enantiomers in metabolic studies .
Q. How do pH and temperature variations affect the stability and degradation kinetics of this compound in vitro?
Alkaline conditions (pH >8.0) accelerate hydrolysis, reducing the compound’s half-life to <5 minutes. Stability studies should use buffered solutions (pH 7.0–7.4) at 37°C to mimic physiological conditions. Freeze-thaw cycles may degrade metabolites, requiring single-use aliquots for assays .
Q. What are the limitations of current human clinical trial data on this compound, and what endpoints should future studies prioritize?
Existing trials lack data on long-term neuromuscular recovery and cysteine safety in high-risk populations (e.g., trauma, neurosurgery). Future studies should prioritize:
Properties
CAS No. |
213998-46-0 |
---|---|
Molecular Formula |
C53H69Cl3N2O14 |
Molecular Weight |
1064.5 g/mol |
IUPAC Name |
4-O-[3-[(1S,2R)-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 1-O-[3-[(1R,2S)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (Z)-2-chlorobut-2-enedioate;dichloride |
InChI |
InChI=1S/C53H69ClN2O14.2ClH/c1-55(19-15-34-26-41(59-3)43(61-5)30-37(34)40(55)23-33-24-45(63-7)51(67-11)46(25-33)64-8)17-13-22-70-53(58)39(54)32-49(57)69-21-14-18-56(2)20-16-35-27-42(60-4)44(62-6)31-38(35)50(56)36-28-47(65-9)52(68-12)48(29-36)66-10;;/h24-32,40,50H,13-23H2,1-12H3;2*1H/q+2;;/p-2/b39-32-;;/t40-,50+,55-,56+;;/m1../s1 |
InChI Key |
SDIFKXLSGXCGEN-WJUBNSBASA-L |
SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)C(=CC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)Cl.[Cl-].[Cl-] |
Isomeric SMILES |
C[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)/C(=C/C(=O)OCCC[N@+]4(CCC5=CC(=C(C=C5[C@@H]4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)/Cl.[Cl-].[Cl-] |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)C(=CC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)Cl.[Cl-].[Cl-] |
Appearance |
Solid powder |
Key on ui other cas no. |
213998-46-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AV 4430A; GW 280430; GW 280430A; GW-0430; AV4430A; GW280430; GW280430A; GW0430; AV-4430A; GW-280430; GW-280430A; GW-0430 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.